N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide
Description
N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide is a complex organic compound featuring a cyclopropyl group, a hydroxyphenyl moiety, and an indole carboxamide structure
Properties
IUPAC Name |
N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-18(16-7-2-1-3-8-16)20(11-12-20)14-21-19(24)22-13-10-15-6-4-5-9-17(15)22/h1-9,18,23H,10-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKLBDRTKHLMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NCC3(CC3)C(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).
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Hydroxyphenyl Addition: : The next step involves the addition of a hydroxyphenyl group to the cyclopropyl intermediate. This can be done via a Friedel-Crafts alkylation reaction, using a phenol derivative and a Lewis acid catalyst like aluminum chloride.
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Indole Carboxamide Formation: : The final step is the formation of the indole carboxamide structure. This can be achieved by reacting the hydroxyphenyl-cyclopropyl intermediate with an indole derivative under amide coupling conditions, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the phenyl moiety can undergo oxidation to form a ketone. Common oxidizing agents include PCC (pyridinium chlorochromate) or Jones reagent (chromic acid in acetone).
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Reduction: : The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
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Substitution: : The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, BH3
Substitution: Nitric acid, bromine
Major Products
Oxidation: Formation of a ketone from the hydroxy group
Reduction: Formation of an amine from the carboxamide
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
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Medicinal Chemistry: : Due to its complex structure, this compound may exhibit unique pharmacological properties, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.
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Biological Studies: : The compound can be used to study the interactions of indole derivatives with biological systems, including their binding affinities and mechanisms of action.
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Chemical Biology: : It can serve as a probe to investigate biochemical pathways and molecular targets, providing insights into cellular processes and disease mechanisms.
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Industrial Applications: : The compound’s unique properties may be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The cyclopropyl and hydroxyphenyl groups may enhance binding affinity or selectivity, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide is unique due to the presence of the cyclopropyl and hydroxyphenyl groups, which are not commonly found in other indole derivatives. These groups may confer unique pharmacokinetic and pharmacodynamic properties, making the compound a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
